molecular formula C11H18ClN5O B12218733 N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12218733
M. Wt: 271.75 g/mol
InChI Key: ZLBNDKXPIBUFIC-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with sodium carbonate in acetonitrile under reflux conditions . The reaction mixture is then purified through a silica column to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can modify the pyrazole ring, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to therapeutic effects in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H18ClN5O

Molecular Weight

271.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5O.ClH/c1-8-5-13-16(3)10(8)6-12-9-7-15(2)14-11(9)17-4;/h5,7,12H,6H2,1-4H3;1H

InChI Key

ZLBNDKXPIBUFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNC2=CN(N=C2OC)C.Cl

Origin of Product

United States

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